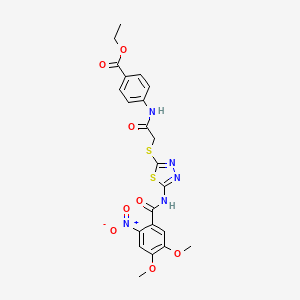

Ethyl 4-(2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic molecule featuring multiple functional groups. These include nitro, amide, ether, and ester functionalities, which collectively contribute to its rich chemical reactivity and broad range of applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 4-(2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multi-step organic synthesis. Key steps include:

Nitration of 4,5-dimethoxybenzoic acid

Formation of 4,5-dimethoxy-2-nitrobenzamide

Synthesis of the 1,3,4-thiadiazole ring

Condensation reactions to form the thiadiazole-thio derivative

Final esterification to form the benzoate ester

Industrial Production Methods: : Scaling up these synthesis routes for industrial production usually requires optimization of reaction conditions, such as temperature, pressure, and choice of solvents and catalysts, to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : Undergoes oxidation to form corresponding oxides or higher oxidation state products.

Reduction: : Reduction reactions can target the nitro group to convert it into an amine.

Substitution: : The compound can undergo nucleophilic substitutions due to the presence of reactive electrophilic centers.

Common Reagents and Conditions

Oxidation: : Strong oxidizing agents like potassium permanganate.

Reduction: : Mild reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: : Strong nucleophiles like sodium hydroxide or sodium ethoxide.

Major Products: : Reduction often yields amine derivatives, while oxidation can lead to various oxide forms of the molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry

Serves as a building block for designing complex organic molecules due to its multifunctional nature. Biology :

Used in studies related to enzymatic interactions and as a probe for studying metabolic pathways. Medicine :

Investigated for potential pharmacological properties, including as a precursor for drug development. Industry :

Applied in the manufacture of specialty chemicals, including advanced materials and dyes.

Wirkmechanismus

Molecular Targets and Pathways

The compound interacts with biological macromolecules through hydrogen bonding, electrostatic interactions, and van der Waals forces.

It is known to inhibit certain enzymatic activities by binding to the active site and blocking substrate access.

Vergleich Mit ähnlichen Verbindungen

Comparison

Similar compounds such as Ethyl 4-(2-(thioacetamido)benzoate) and Ethyl 4-(2-((5-(2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate share structural features but differ in their functional groups, leading to distinct chemical reactivities and applications.

Uniqueness

The combination of the 4,5-dimethoxy-2-nitrobenzamido group with the thiadiazole-thio linker and the benzoate ester renders it uniquely reactive and functionally versatile.

This detailed exploration of Ethyl 4-(2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate highlights its synthesis, chemical behavior, scientific relevance, and distinctiveness among related compounds.

Biologische Aktivität

Ethyl 4-(2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and various biological evaluations based on available research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including a thiadiazole moiety and a dimethoxy-nitrobenzamide fragment. Its molecular formula is C19H22N4O5S, with a molecular weight of approximately 414.47 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the thiadiazole ring followed by the introduction of the ethyl benzoate moiety through acylation reactions.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. This compound has shown promising activity against various bacterial strains and fungi. In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Microorganism | MIC (µg/mL) | Standard Antibiotic (Control) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 (Penicillin) |

| Escherichia coli | 64 | 32 (Ciprofloxacin) |

| Candida albicans | 128 | 64 (Fluconazole) |

Anticancer Activity

The compound's potential anticancer properties have been explored in vitro against various cancer cell lines. In one study, this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7), inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Control Drug |

|---|---|---|

| MCF-7 | 15 | 10 (Doxorubicin) |

| HeLa | 20 | 15 (Cisplatin) |

The biological activity of this compound is attributed to its ability to interfere with cellular processes. The thiadiazole moiety is believed to disrupt microbial cell wall synthesis and induce oxidative stress in cancer cells leading to apoptosis. Furthermore, the presence of the nitro group may enhance its reactivity towards biological targets.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of thiadiazoles exhibit enhanced activity when modified with electron-withdrawing groups like nitro or halogens.

- Anticancer Research : In a recent publication in Cancer Letters, researchers highlighted the effectiveness of similar compounds in reducing tumor size in xenograft models when administered at specific dosages over a defined treatment period.

Eigenschaften

IUPAC Name |

ethyl 4-[[2-[[5-[(4,5-dimethoxy-2-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O8S2/c1-4-35-20(30)12-5-7-13(8-6-12)23-18(28)11-36-22-26-25-21(37-22)24-19(29)14-9-16(33-2)17(34-3)10-15(14)27(31)32/h5-10H,4,11H2,1-3H3,(H,23,28)(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTANZMCUJKWNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.